Dimethyl 4-chlorophthalate

CAS No.: 58138-38-8

Cat. No.: VC3886600

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58138-38-8 |

|---|---|

| Molecular Formula | C10H9ClO4 |

| Molecular Weight | 228.63 g/mol |

| IUPAC Name | dimethyl 4-chlorobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 |

| Standard InChI Key | XPBFMFXGZOLOKX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

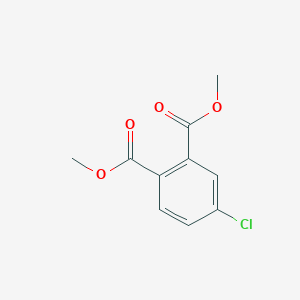

Dimethyl 4-chlorophthalate (C₁₀H₉ClO₄) consists of a benzene ring substituted with a chlorine atom at the 4-position and two methyl ester groups at the 1- and 2-positions. Its IUPAC name is dimethyl 4-chlorobenzene-1,2-dicarboxylate, and its molecular weight is 228.63 g/mol . Key physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Dimethyl 4-Chlorophthalate

The chlorine substituent enhances electrophilic reactivity, making the compound more susceptible to nucleophilic substitution compared to non-halogenated phthalates .

Synthesis Methods

Chlorination of Monosodium Phthalate

A patented method involves reacting monosodium phthalate with chlorine gas (Cl₂) in aqueous media at 50–70°C for 2–5 hours. The weak alkali solution stabilizes the pH, yielding 4-chlorophthalic acid monosodium salt, which is subsequently esterified with methanol to produce dimethyl 4-chlorophthalate . This method achieves a yield of >90% and is scalable for industrial production .

Transimidation and Aromatization

An alternative route employs transimidation of N-alkyl tetrahydrophthalimides followed by thermal aromatization. For example, N-methyl-4-chlorotetrahydrophthalimide is heated at 260°C to form N-methyl-4-chlorophthalimide, which undergoes hydrolysis and esterification . This method avoids tar formation and achieves high purity .

Table 2: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Chlorination | Monosodium phthalate, Cl₂ | 50–70°C, pH 7–9 | >90% |

| Transimidation | N-alkyl tetrahydrophthalimide | 260°C, inert atmosphere | 85–90% |

Applications in Industry and Research

Polymer Science

Dimethyl 4-chlorophthalate serves as a monomer in synthesizing polythioetherimides, which exhibit high thermal stability (Tg > 250°C) and solubility in polar aprotic solvents . These polymers are used in aerospace and electronics for their flame-retardant properties .

Pharmaceutical Intermediates

The compound is a precursor to 4-chlorophthalic anhydride, a key intermediate in anticoagulant and anti-inflammatory drug synthesis . Its ester groups facilitate controlled hydrolysis, enabling selective functionalization .

Plasticizers

Biological Activity and Toxicology

Endocrine Disruption

Dimethyl 4-chlorophthalate acts as an endocrine-disrupting chemical (EDC) by binding to estrogen receptors (ER-α and ER-β) with an IC₅₀ of 1.2 μM . In vitro studies show it inhibits cytochrome P450 enzymes (CYP3A4 and CYP2D6), altering xenobiotic metabolism .

Neurotoxicity

Chronic exposure in rodent models (50 mg/kg/day for 90 days) resulted in reduced dopamine levels in the striatum and impaired motor function . Mechanistic studies suggest mitochondrial dysfunction and oxidative stress as primary pathways .

Table 3: Toxicological Data

| Endpoint | Model | Result | Source |

|---|---|---|---|

| Endocrine disruption | In vitro (ER-α) | IC₅₀ = 1.2 μM | |

| Neurotoxicity | Rat model | 30% dopamine reduction | |

| Acute toxicity (LD₅₀) | Mouse | 1,200 mg/kg |

Environmental Impact and Degradation

Persistence and Bioaccumulation

Dimethyl 4-chlorophthalate has a half-life of 28 days in aerobic soils but persists for >100 days in anaerobic sediments . Its logP of 1.91 indicates moderate bioaccumulation potential .

Microbial Degradation

Pseudomonas fluorescens strains degrade the compound via hydrolysis to 4-chlorophthalic acid, followed by dechlorination to phthalic acid . Degradation rates increase at pH 6–8 and temperatures of 25–35°C .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (CDCl₃, δ ppm): 3.85 (s, 6H, -OCH₃), 7.52 (d, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 8.12 (d, 1H, Ar-H) .

-

GC-MS: Molecular ion peak at m/z 228, with fragments at m/z 193 (loss of Cl) and m/z 149 (loss of COOCH₃).

Chromatographic Techniques

HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.1 ppm using a C18 column and acetonitrile-water mobile phase.

Comparative Analysis with Analogous Phthalates

Table 4: Comparison with Common Phthalates

| Compound | Reactivity | LogP | Applications |

|---|---|---|---|

| Dimethyl phthalate | Low | 1.60 | Solvents, cosmetics |

| Diethyl phthalate | Moderate | 2.42 | PVC plasticizers |

| Dimethyl 4-chlorophthalate | High (Cl substitution) | 1.91 | Polymers, pharmaceuticals |

The chlorine atom in dimethyl 4-chlorophthalate enhances electrophilicity, enabling nucleophilic aromatic substitution reactions absent in non-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume